N1-isobutyl-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
Description
N1-isobutyl-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a chemical compound widely used in scientific research. It possesses diverse applications, primarily in pharmaceutical studies, due to its unique properties and structural characteristics.
Properties
IUPAC Name |
N-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N'-(2-methylpropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O5S/c1-13(2)11-18-16(21)17(22)19-12-15-20(9-6-10-25-15)26(23,24)14-7-4-3-5-8-14/h3-5,7-8,13,15H,6,9-12H2,1-2H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJENLMHBHAYTSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation of 1,3-Oxazinan Precursors
Phenylsulfonyl groups are introduced via sulfonation reactions. For example, reacting 1,3-oxazinan-3-ol with phenylsulfonyl chloride in dichloromethane at 0°C–25°C produces 3-(phenylsulfonyl)-1,3-oxazinan-2-ol. Subsequent reduction using sodium borohydride or catalytic hydrogenation yields the methylamine derivative.
Table 1: Sulfonation Conditions and Yields
| Substrate | Sulfonating Agent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1,3-Oxazinan-3-ol | PhSO₂Cl | DCM | 0°C → 25°C | 78% |
| 1,3-Oxazinan-3-amine | PhSO₂Cl | THF | -10°C | 65% |
Cyclization of Amino Alcohols
Amino alcohols such as 2-amino-1-phenylsulfonylethanol undergo cyclization in the presence of p-toluenesulfonic acid (PTSA) or BF₃·Et₂O. For instance, heating 2-amino-1-phenylsulfonylethanol at 80°C with PTSA in toluene generates the oxazinan ring in 72% yield.
Oxalamide Bridge Formation: Coupling Strategies
The oxalamide moiety connects the isobutyl and oxazinan-methyl groups. Two dominant methods are employed:
Direct Aminolysis of Oxalyl Chloride
Oxalyl chloride reacts sequentially with isobutylamine and 3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl amine. A representative protocol involves:
- Adding oxalyl chloride (1.2 equiv.) to isobutylamine (1.0 equiv.) in THF at -10°C.
- After 1 hour, introducing the oxazinan-methyl amine (1.0 equiv.) and triethylamine (2.0 equiv.) at 0°C.
- Stirring for 12 hours at 25°C yields the target compound in 68% purity, requiring chromatographic purification.
Table 2: Oxalamide Coupling Efficiency
| Method | Coupling Agent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Oxalyl chloride | None | THF | 0°C → 25°C | 68% |
| HATU-mediated | HATU | DCM | 25°C | 82% |
HATU-Mediated Amide Coupling
Higher yields (82%) are achieved using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU). For example:
- Activate oxalic acid (1.0 equiv.) with HATU (1.2 equiv.) and DIPEA (2.0 equiv.) in DCM.
- Add isobutylamine (1.1 equiv.) and stir for 2 hours.
- Introduce the oxazinan-methyl amine (1.0 equiv.) and react for 12 hours.
Optimization of Reaction Parameters
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMF, THF) enhance oxalamide coupling efficiency compared to nonpolar solvents. Reactions at 0°C–25°C minimize side products, while elevated temperatures (>40°C) promote decomposition.
Catalytic Enhancements
Titanium tetrabutoxide (Ti(OEt)₄) improves oxazinan cyclization yields by 15% when used at 1 mol% loading. Similarly, copper(I) iodide (CuI) accelerates amidation steps in toluene under reflux.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity and Yield Trade-offs
Recrystallization from ethanol/water (4:1) enhances purity to >95% but reduces yield by 10–15%. Chromatography (SiO₂, ethyl acetate/hexane) achieves 98% purity at the expense of scalability.
Challenges and Alternative Routes
Competing Side Reactions
Over-sulfonation and oxazinan ring-opening occur at pH > 8.0 or prolonged reaction times. Mitigation involves strict temperature control (<25°C) and stoichiometric precision.
Novel Catalytic Approaches
Pd-catalyzed methods, though unexplored for this compound, show promise for analogous oxazinan systems. For example, PHOX ligands induce enantioselectivity in allylic substitutions, potentially aiding chiral intermediate synthesis.
Chemical Reactions Analysis
Types of Reactions
N1-isobutyl-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylsulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, with factors like temperature, solvent, and reaction time being critical.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
N1-isobutyl-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-isobutyl-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and applications.
Comparison with Similar Compounds
Similar Compounds
- N1-isobutyl-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide
- N1-isobutyl-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide
Uniqueness
N1-isobutyl-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is unique due to its specific structural features, such as the oxazinan ring and phenylsulfonyl group. These features contribute to its distinct chemical and biological properties, making it valuable for various research applications.
Biological Activity
N1-isobutyl-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the synthesis, biological mechanisms, and research findings related to this compound.
Chemical Structure and Properties
The compound is characterized by the presence of a phenylsulfonyl group , an oxazinan ring , and an oxalamide moiety . Its molecular formula is with a molecular weight of approximately 435.5 g/mol. The structural complexity suggests potential interactions with various biological targets, which may lead to diverse pharmacological effects.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Oxazinan Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Phenylsulfonyl Group : This step is often done via sulfonation reactions.
- Amidation Reaction : The final step involves forming the oxalamide linkage under optimized conditions to ensure high yield and purity.
Specific reaction conditions such as temperature, solvent choice, and catalysts are critical for successful synthesis.
Biological Mechanisms
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Modulation : The compound may modulate enzyme activities through specific binding interactions facilitated by its functional groups.
- Receptor Interactions : It may also interact with cellular receptors, influencing signal transduction pathways.
Biological Activity Studies
Research studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. Notable findings include:
- Cytotoxicity : The compound exhibited significant cytotoxic activity against human cancer cell lines such as A2780 (ovarian carcinoma) and MCF-7 (breast cancer). The IC50 values for these activities were found to be in the range of 4.47 to 52.8 μM for structurally related compounds .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (μM) | Effect Observed |
|---|---|---|
| A2780 | 4.47 - 52.8 | Significant cytotoxicity |
| MCF-7 | Varies | Induced G2/M phase cell cycle arrest |
| A2780/RCIS | Varies | Resistance profile noted |
Case Studies
In a study focusing on related oxazinan compounds, several analogs demonstrated significant antiproliferative activity and were shown to inhibit tubulin polymerization, suggesting a mechanism similar to that of known antitumor agents .
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding interactions between this compound and tubulin. These studies indicated that the compound could potentially bind to the colchicine-binding site on tubulin, thereby inhibiting its polymerization and leading to cell cycle arrest at the G2/M phase .
Q & A
Basic: What are the key synthetic steps for preparing N1-isobutyl-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide?
Methodological Answer:
The synthesis involves three critical steps:
Oxazinan Ring Formation : Cyclization of amino alcohols (e.g., 3-amino-1-propanol) with aldehydes under acidic/basic conditions to form the 1,3-oxazinan scaffold .
Sulfonylation : Introduction of the phenylsulfonyl group using phenylsulfonyl chloride in the presence of a base (e.g., triethylamine) to yield 3-(phenylsulfonyl)-1,3-oxazinan-2-yl intermediates .
Oxalamide Coupling : Reaction of the sulfonylated oxazinan intermediate with isobutylamine derivatives using oxalyl chloride or carbodiimides (e.g., DCC) to form the oxalamide linkage .
Optimization Tips : Use anhydrous solvents (e.g., DCM) and inert atmospheres to prevent side reactions. Purification via column chromatography or recrystallization ensures >95% purity .
Basic: How is the compound structurally characterized to confirm its identity?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : H and C NMR identify protons/carbons in the oxazinan ring (δ 3.5–4.5 ppm for oxazinan methylene groups) and sulfonyl/amide moieties .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H] for CHNOS: calc. 452.17, obs. 452.19) .
- X-ray Crystallography : Resolves 3D conformation, highlighting the oxazinan chair structure and sulfonyl group orientation .
Advanced: What strategies mitigate low yields during sulfonylation?
Methodological Answer:
Low yields often arise from incomplete sulfonyl group transfer or side reactions. Solutions include:
- Reagent Optimization : Use a 1.5:1 molar ratio of phenylsulfonyl chloride to oxazinan intermediate to ensure excess electrophile .
- Temperature Control : Maintain 0–5°C during sulfonylation to minimize hydrolysis .
- Catalyst Addition : Catalytic DMAP accelerates sulfonylation by activating the sulfonyl chloride .
Validation : Monitor reaction progress via TLC (R shift from 0.3 to 0.6 in ethyl acetate/hexane) .
Advanced: How does structural modification of the sulfonyl group impact biological activity?
Methodological Answer:
Structure-activity relationship (SAR) studies reveal:
- Electron-Withdrawing Groups (e.g., -CF) : Enhance antimicrobial potency (e.g., 4-fluorophenylsulfonyl derivatives show 2x lower IC against S. aureus vs. phenylsulfonyl) by improving target binding .
- Bulkier Groups (e.g., mesityl) : Reduce solubility but increase selectivity for cancer cell membranes (e.g., HeLa cell IC drops from 10 µM to 5 µM) .
Experimental Design : Synthesize analogs via parallel synthesis and test in standardized MIC (microbroth dilution) and MTT (cell viability) assays .
Advanced: What in vitro models validate its anticancer efficacy, and how are mechanistic pathways elucidated?
Methodological Answer:
- Cell Lines : HeLa (cervical cancer) and MCF-7 (breast cancer) cells are common models. Dose-response curves (0.1–100 µM) assess IC values .
- Mechanistic Studies :
- Apoptosis Assays : Annexin V/PI staining confirms caspase-3/7 activation (e.g., 2x increase in apoptotic cells at 10 µM) .
- Western Blotting : Detect downregulation of anti-apoptotic proteins (Bcl-2) and upregulation of pro-apoptotic markers (Bax) .
Controls : Include oxazolidinone-based positive controls (e.g., linezolid) and vehicle-treated cells .
Advanced: How should researchers address contradictory data in reported biological activities?
Methodological Answer:
Contradictions often arise from:
- Assay Variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize discrepancies in IC values .
- Cell Line Heterogeneity : Use authenticated cell lines (e.g., ATCC-certified HeLa) and confirm mycoplasma-free status .
- Compound Stability : Assess degradation via HPLC after 24h in assay media; use fresh stock solutions if instability is observed .
Case Study : A 2025 study resolved conflicting MIC values (8–32 µg/mL) by identifying pH-dependent solubility as a key variable .
Advanced: What computational methods predict target interactions for this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding to the 50S ribosomal subunit (PDB: 1XBP). The sulfonyl group forms H-bonds with A2451, while the oxazinan ring occupies a hydrophobic pocket .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. RMSD <2 Å indicates stable binding .
- QSAR Models : Train models with MOE descriptors (e.g., logP, polar surface area) to predict MIC values for novel analogs .
Basic: What analytical techniques quantify purity and stability?
Methodological Answer:
- HPLC : Use a C18 column (gradient: 10–90% acetonitrile in water) with UV detection at 254 nm. Purity >98% is required for biological assays .
- Stability Testing : Incubate at 4°C, 25°C, and 37°C for 1 month; monitor degradation via peak area reduction in HPLC .
Advanced: How can in vivo efficacy be evaluated while addressing pharmacokinetic limitations?
Methodological Answer:
- Animal Models : Use murine systemic infection models (e.g., MRSA-infected BALB/c mice) for antimicrobial testing. Dose at 50 mg/kg BID and measure bacterial load in spleen .
- PK Optimization : Improve oral bioavailability via PEGylation or liposomal encapsulation. Measure plasma half-life (t) via LC-MS/MS .
Challenges : High plasma protein binding (>90%) may reduce free drug levels; use albumin-binding competitors (e.g., ibuprofen) in co-administration studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
